4-Amino-3-chloro-5-methylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-chloro-5-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-4-2-5(10)3-6(8)7(4)9/h2-3,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEPGUUHMXHJDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697192 | |
| Record name | 4-Amino-3-chloro-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873417-25-5 | |
| Record name | 4-Amino-3-chloro-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Established Synthetic Routes to 4-Amino-3-chloro-5-methylphenol
The preparation of this compound is primarily accomplished through multi-step synthetic sequences that allow for the precise installation of the amino, chloro, and methyl functional groups on the phenol (B47542) ring.
Multistep Synthesis from Precursors
A common and logical approach to the synthesis of this compound involves a sequence of electrophilic aromatic substitution reactions on a suitable precursor, followed by functional group interconversions. A plausible and widely applicable route starts from the commercially available m-cresol (B1676322) (3-methylphenol).
The initial step in this sequence is the chlorination of m-cresol. The directing effects of the hydroxyl and methyl groups on the aromatic ring guide the incoming chloro substituent. The hydroxyl group is a strongly activating ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director. This leads to the formation of several isomers, with 4-chloro-3-methylphenol (B1668792) and 6-chloro-3-methylphenol being the major products. The desired 3-chloro-5-methylphenol (B1582155) can be synthesized through more specific routes, for instance, starting from 2-methyl-4-nitroaniline (B30703) which can be chlorinated to 2-chloro-4-nitro-6-methylaniline and subsequently deaminated to yield 3-chloro-5-nitrotoluene. google.com The nitro group can then be reduced to an amine, and through a Sandmeyer reaction, be replaced by a hydroxyl group, followed by reduction of the remaining nitro group.
Once the 3-chloro-5-methylphenol is obtained, the next crucial step is the introduction of a nitro group at the position para to the hydroxyl group. This is typically achieved through nitration using a mixture of nitric acid and sulfuric acid. The hydroxyl group's strong activating and para-directing effect will predominantly guide the nitro group to the C4 position, yielding 3-chloro-5-methyl-4-nitrophenol.
The final step in this synthetic sequence is the reduction of the nitro group to an amino group. This transformation is readily accomplished using a variety of reducing agents. Common methods include catalytic hydrogenation with hydrogen gas over a palladium or platinum catalyst, or chemical reduction using metals in acidic media, such as tin or iron in hydrochloric acid.
A summary of a potential multistep synthesis is presented below:
| Step | Reaction | Reactants/Reagents | Product |
| 1 | Chlorination | m-Cresol, Chlorinating agent (e.g., SO₂Cl₂) | 3-Chloro-5-methylphenol |
| 2 | Nitration | 3-Chloro-5-methylphenol, HNO₃, H₂SO₄ | 3-Chloro-5-methyl-4-nitrophenol |
| 3 | Reduction | 3-Chloro-5-methyl-4-nitrophenol, Reducing agent (e.g., H₂/Pd, Fe/HCl) | This compound |
Nitrosation and Reduction Pathways
An alternative established route to aminophenols involves the nitrosation of a phenol followed by reduction of the resulting nitroso compound. This methodology can be adapted for the synthesis of this compound, likely starting from 3-chloro-5-methylphenol.
In this pathway, 3-chloro-5-methylphenol is treated with a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures. The electrophilic nitrosonium ion (NO⁺) attacks the electron-rich phenol ring, primarily at the position para to the powerful activating hydroxyl group, to yield 4-nitroso-3-chloro-5-methylphenol.
The subsequent step is the reduction of the nitroso group to an amino group. This reduction can be achieved using similar reducing agents as those employed for the reduction of nitro compounds, such as catalytic hydrogenation or metal-acid combinations. A patent for the synthesis of the related compound 4-amino-3-methylphenol (B1666317) describes the use of a catalyst and a promoter in an alcoholic solvent for the hydrogenation reduction of 4-nitroso-3-methylphenol. google.com
The nitrosation and reduction pathway can be summarized as follows:
| Step | Reaction | Reactants/Reagents | Product |
| 1 | Nitrosation | 3-Chloro-5-methylphenol, NaNO₂, HCl | 4-Nitroso-3-chloro-5-methylphenol |
| 2 | Reduction | 4-Nitroso-3-chloro-5-methylphenol, Reducing agent (e.g., H₂/Catalyst) | This compound |
Development of Novel Synthetic Pathways
Ongoing research in organic synthesis focuses on the development of more efficient, environmentally benign, and cost-effective methods. The synthesis of this compound is an area where such innovations can be applied.
Exploration of Catalytic and Green Chemistry Approaches
The principles of green chemistry encourage the use of catalytic methods over stoichiometric reagents to minimize waste and improve atom economy. In the context of synthesizing this compound, several areas are ripe for the application of greener catalytic technologies.
For the chlorination step, traditional methods can lead to isomeric mixtures and the use of harsh reagents. The development of highly regioselective catalytic chlorination systems would be a significant advancement. For the nitration step, the use of solid acid catalysts or other novel nitrating agents could offer a more environmentally friendly alternative to the traditional mixed acid conditions. ijcce.ac.ir
The reduction of the nitro or nitroso group is an area where catalytic hydrogenation is already a well-established green method. Research continues to focus on developing more active and selective catalysts that can operate under milder conditions with lower catalyst loadings.
Mechanistic Investigations of Synthetic Transformations
A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. The key transformations in the synthesis of this compound are electrophilic aromatic substitution and reduction.
The reduction of the nitro or nitroso group to an amine involves the transfer of electrons and protons to the nitrogen atom. In catalytic hydrogenation, the reaction occurs on the surface of the metal catalyst where hydrogen is adsorbed. The mechanism involves the stepwise reduction of the nitro group, with nitroso and hydroxylamino intermediates being formed along the reaction pathway. In the case of metal-acid reductions, the metal acts as the electron donor, and the acid provides the protons necessary for the formation of the amino group and water.
A deeper mechanistic understanding, potentially aided by computational studies, could lead to the development of more selective and efficient catalysts and reaction conditions for the synthesis of this compound.
Chemical Reactivity and Derivatization Studies
Reaction Mechanisms Involving the Amino Group
The primary amino group in 4-Amino-3-chloro-5-methylphenol is a key site for nucleophilic attack and derivatization.
The amino group readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon, followed by dehydration. The resulting Schiff bases are valuable intermediates in the synthesis of various heterocyclic compounds and have been studied for their potential biological activities. For instance, Schiff bases derived from substituted aminophenols have been synthesized and characterized. The general mechanism involves the formation of a carbinolamine intermediate which then eliminates water to form the imine.
| Reactant | Product | Reaction Type |
| This compound | Schiff Base (Imine) | Condensation |
| Aldehyde/Ketone |
This table illustrates the reactants and products in a typical Schiff base formation reaction.
The nucleophilic amino group can be readily acylated by reacting with acyl halides or anhydrides to form amides. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. Similarly, N-alkylation of the amino group can be achieved using alkyl halides. Selective N-alkylation of aminophenols can be performed via imination followed by reduction. These reactions are fundamental in protecting the amino group or introducing new functional moieties into the molecule.
| Reaction Type | Reagent | Product |
| Acylation | Acyl Halide/Anhydride | Amide |
| Alkylation | Alkyl Halide | Secondary/Tertiary Amine |
This table summarizes the reagents and products for the acylation and alkylation of the amino group.
Reaction Mechanisms Involving the Hydroxyl Group
The phenolic hydroxyl group imparts acidic properties to the molecule and is another site for chemical modification. It can be deprotonated by a suitable base to form a phenoxide ion, which is a potent nucleophile. This allows for O-alkylation to form ethers and O-acylation to form esters. The synthesis of such derivatives can significantly alter the physical and chemical properties of the parent compound.
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The substitution pattern on the aromatic ring of this compound directs incoming electrophiles to specific positions. The powerful activating and ortho-, para-directing effects of the amino and hydroxyl groups, combined with the directing effect of the methyl group, are expected to influence the regioselectivity of electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. The existing chloro substituent acts as a deactivating group but also directs ortho and para. The interplay of these directing effects can lead to a variety of substitution products. For instance, electrochemical methods have been explored for the selective halogenation of aniline (B41778) derivatives. acs.org
Conversely, the electron-rich nature of the ring makes it less susceptible to nucleophilic aromatic substitution. However, the presence of the chloro atom allows for the possibility of nucleophilic substitution reactions under forcing conditions or through the formation of an aryne intermediate.
Oxidative and Reductive Transformations
The functional groups of this compound are susceptible to both oxidation and reduction. The aminophenol moiety can be oxidized to form quinone-imine structures. Such oxidative coupling reactions are important in the formation of dyes and other polymeric materials.
The reduction of related nitroaromatic compounds is a common strategy to introduce an amino group. For example, the reduction of a nitro group on a similar aromatic scaffold can be achieved using reducing agents like tin(II) chloride or catalytic hydrogenation. This suggests that if a nitro derivative of this compound were synthesized, its reduction would provide an alternative route to the amino compound or a diamino derivative. For instance, 3-chloro-4-nitrophenol (B188101) can be reduced to 4-amino-3-chlorophenol (B108459) using iron in acetic acid. chemicalbook.com
Synthesis of Advanced Chemical Intermediates and Functional Derivatives
The versatile reactivity of this compound makes it a valuable starting material for the synthesis of more complex molecules. Its derivatives have potential applications as intermediates in the pharmaceutical and dye industries. For example, the related compound 4-amino-m-cresol is used as a dye intermediate. klandchemicals.com
Advanced Spectroscopic and Structural Characterization Techniques
Vibrational Spectroscopy Studies (FT-IR, FT-Raman)
Detailed experimental or theoretical studies on the vibrational spectra (FT-IR and FT-Raman) of 4-Amino-3-chloro-5-methylphenol are not extensively available in the current body of published scientific literature. Consequently, a specific assignment of vibrational modes and a comprehensive conformational analysis based on this technique cannot be provided at this time.
Assignment of Vibrational Modes and Conformational Analysis
Information regarding the specific assignment of vibrational modes and the conformational analysis of this compound is not available in published research. For related molecules, such as 2-aminophenol, internal rotation of the hydroxyl (OH) and amino (NH₂) groups can lead to multiple conformers, with their stability influenced by intramolecular interactions. nih.gov However, a similar detailed analysis for this compound has not been reported.
Correlation with Theoretical Calculations
There are no available studies that provide a correlation between experimental vibrational spectra and theoretical calculations (e.g., using Density Functional Theory, DFT) for this compound. Such calculations are crucial for the accurate assignment of vibrational bands.
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
While some documents suggest that ¹H NMR spectroscopy has been used in the analysis of this compound, specific and detailed experimental data, including chemical shifts and coupling constants, are not publicly accessible.
Chemical Shift Analysis and Structural Elucidation
A complete chemical shift analysis and detailed structural elucidation based on experimental ¹H and ¹³C NMR spectra for this compound are not available in the literature. For phenols in general, the hydroxyl proton signal is typically observed between 4-7 ppm, while aromatic protons resonate in the 7-8 ppm region. libretexts.org The specific shifts for the subject compound, however, have not been documented in available research.
Dynamic NMR Studies of Molecular Conformation
There is no information available in the scientific literature regarding dynamic NMR studies on this compound. Such studies would be valuable for understanding the conformational dynamics, such as restricted rotation or proton exchange processes, within the molecule. libretexts.org
Mass Spectrometry Investigations
While experimental mass spectra detailing the fragmentation patterns of this compound are not readily found, predicted mass spectrometry data offers insight into its expected behavior under mass analysis. The predicted monoisotopic mass of the neutral molecule is 157.02943 Da. uni.lu
Predicted collision cross-section (CCS) values for various adducts have been calculated, which can aid in the identification of the compound in mass spectrometry analyses. uni.lu The table below summarizes the predicted m/z values for several common adducts.
| Adduct | Predicted m/z |
| [M+H]⁺ | 158.03671 |
| [M+Na]⁺ | 180.01865 |
| [M-H]⁻ | 156.02215 |
| [M+NH₄]⁺ | 175.06325 |
| [M+K]⁺ | 195.99259 |
| [M+H-H₂O]⁺ | 140.02669 |
| [M]⁺ | 157.02888 |
| [M]⁻ | 157.02998 |
| Data sourced from PubChemLite. uni.lu |
Fragmentation Pathways and Structural Confirmation
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information about a compound by analyzing its fragmentation pattern upon ionization. In the case of this compound, electron impact (EI) ionization would likely lead to a series of characteristic fragmentation pathways that can be predicted based on the functional groups present in the molecule.
The initial ionization would form a molecular ion (M⁺˙). The presence of chlorine would be readily identifiable from the isotopic pattern of the molecular ion peak, with the M+2 peak being approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Key fragmentation pathways for this compound are expected to include:
Loss of a methyl radical (•CH₃): This is a common fragmentation for methylated aromatic compounds, leading to the formation of a stable ion.
Loss of a chlorine radical (•Cl): Cleavage of the carbon-chlorine bond would result in a significant fragment ion.
Loss of carbon monoxide (CO): Phenolic compounds often undergo rearrangement and lose a molecule of CO from the ring.
Loss of hydrogen cyanide (HCN): The presence of the amino group makes the elimination of HCN a plausible fragmentation pathway.
Alpha-cleavage: The C-C bond adjacent to the amino group can break, leading to characteristic fragments. libretexts.org
A systematic study of chlorophenols has shown that the loss of HCl can also occur through a "ring-walk" mechanism, although this is more commonly observed in derivatized chlorophenols. nih.govresearchgate.net The fragmentation patterns of substituted phenols are influenced by the nature and position of the substituents, which can direct the fragmentation cascade. researchgate.net
Table 1: Predicted Major Mass Spectral Fragments for this compound
| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |
| [M]⁺˙ | C₇H₈ClNO⁺˙ | 157 |
| [M-CH₃]⁺ | C₆H₅ClNO⁺ | 142 |
| [M-Cl]⁺ | C₇H₈NO⁺ | 122 |
| [M-CO]⁺˙ | C₆H₈ClN⁺˙ | 129 |
| [M-HCN]⁺˙ | C₆H₇ClO⁺˙ | 130 |
Note: The m/z values are nominal and based on the most abundant isotopes.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable technique for the unambiguous determination of a compound's elemental formula by measuring its mass-to-charge ratio with very high precision. nih.govnih.gov This allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.
For this compound, with the chemical formula C₇H₈ClNO, HRMS would provide an exact mass measurement that can be compared to the theoretically calculated value. This serves as a definitive confirmation of the elemental composition. Modern mass analyzers, such as time-of-flight (TOF) and Orbitrap instruments, routinely achieve mass accuracies in the low parts-per-million (ppm) range.
Table 2: Theoretical Exact Masses for this compound Isotopologues
| Molecular Formula | Isotope Composition | Theoretical Exact Mass (Da) |
| C₇H₈³⁵ClNO | Carbon-12, Hydrogen-1, Chlorine-35, Nitrogen-14, Oxygen-16 | 157.03454 |
| C₇H₈³⁷ClNO | Carbon-12, Hydrogen-1, Chlorine-37, Nitrogen-14, Oxygen-16 | 159.03159 |
The high resolution of this technique allows for the clear separation of the isotopic peaks of chlorine, providing further confidence in the structural assignment. nih.gov The accurate mass measurement is a critical piece of data for the characterization of any new chemical substance and is often required for publication in scientific literature.
Single-Crystal X-ray Diffraction Analysis
Crystal Structure Determination and Molecular Conformation
To perform single-crystal X-ray diffraction, a suitable single crystal of this compound must first be grown. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.
The analysis of the diffraction data would yield the precise coordinates of each atom in the unit cell, from which the molecular structure of this compound can be determined. This includes the planarity of the benzene (B151609) ring and the orientations of the amino, chloro, methyl, and hydroxyl substituents. It is expected that the heavy atoms of the benzene ring and its substituents will be largely coplanar.
Intermolecular Interactions and Supramolecular Assemblies
The arrangement of molecules in the crystal, known as the crystal packing, is governed by a variety of intermolecular interactions. wikipedia.org For this compound, the presence of both a hydroxyl group (a hydrogen bond donor) and an amino group (a hydrogen bond donor and acceptor), as well as the nitrogen and oxygen lone pairs (hydrogen bond acceptors), suggests that hydrogen bonding will be a dominant feature of the crystal structure. doaj.org
It is highly probable that the molecules will form an extensive network of intermolecular hydrogen bonds. These could involve the hydroxyl group of one molecule donating a hydrogen to the amino group of a neighboring molecule, or vice versa. O-H···N and N-H···O hydrogen bonds are common and play a significant role in the formation of supramolecular assemblies in related aminophenol structures. doaj.orgst-andrews.ac.uk
π-π stacking: The aromatic rings of adjacent molecules may stack on top of each other.
Halogen bonding: The chlorine atom could potentially act as a halogen bond donor, interacting with an electron-rich atom on a neighboring molecule.
The combination of these interactions will lead to a specific three-dimensional supramolecular architecture. nih.gov Understanding this architecture is crucial for comprehending the solid-state properties of the compound.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (DFT, HF)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental tools for investigating the electronic structure and properties of molecules. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its energy, geometry, and electronic distribution. For 4-Amino-3-chloro-5-methylphenol, these calculations offer a detailed picture of its molecular characteristics.
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. For a related compound, (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, DFT calculations at the B3LYP/6–311G(d,p) level were used to generate an optimized structure in the gas phase. nih.gov The results of these theoretical calculations were found to be in good agreement with experimental data obtained from X-ray crystallography. nih.gov This agreement between theoretical prediction and experimental observation validates the computational model and provides confidence in the predicted molecular structure.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its characteristic vibrations. Computational methods can predict these vibrational frequencies, which can then be compared with experimental spectra to assign the observed bands to specific molecular motions.
For the related compound 4-chloro-3-methylphenol (B1668792), harmonic vibrational wavenumbers were calculated using both HF and DFT (B3LYP) methods with the 6-31G* basis set. orientjchem.orgresearchgate.net The calculated wavenumbers from the DFT method showed good agreement with the experimentally observed wavenumbers in the IR and Raman spectra. orientjchem.orgresearchgate.net This correlation allows for a detailed assignment of the vibrational modes. For instance, in the study of 4-chloro-3-methylphenol, the stretching modes of the methyl group were assigned based on DFT calculations. orientjchem.org Similarly, the in-plane and out-of-plane bending vibrations of the hydroxyl group were identified by comparing the experimental spectra with the calculated values. orientjchem.org Such analyses are crucial for a complete understanding of the molecule's vibrational properties.
| Vibrational Mode | Experimental (IR) | Calculated (DFT) |
| OH Stretch | - | 3528 orientjchem.org |
| Asymmetric CH3 Stretch | 3022, 2989 orientjchem.org | 3018, 2995 orientjchem.org |
| Symmetric CH3 Stretch | 2926 orientjchem.org | 2935 orientjchem.org |
| OH In-plane Bend | - | 1409 orientjchem.org |
| C-O Stretch | - | 1298 orientjchem.org |
| OH Out-of-plane Bend | 928 orientjchem.org | 931 orientjchem.org |
The electronic structure of a molecule governs its chemical reactivity and physical properties. Key aspects of this structure include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. nih.gov
For a related imine compound, DFT calculations revealed that the HOMO and LUMO are localized over the entire molecule. nih.gov The calculated HOMO energy was -5.9865 eV, the LUMO energy was -1.9842 eV, and the resulting energy gap was 4.0023 eV. nih.gov A smaller energy gap generally implies higher polarizability and greater chemical reactivity. nih.gov
The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution around a molecule. It helps in predicting the sites for electrophilic and nucleophilic attack. In regions of negative potential (typically colored red or yellow), the molecule is susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For 3-chloro-5-methoxyphenol, the MEP surface predicted that electrophilic attacks are likely to occur at the hydrogen atoms, while nucleophilic attacks are favored at the oxygen atoms. ijrte.org
Non-Linear Optical (NLO) Properties Prediction and Analysis
Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational methods can predict the NLO properties of a molecule, such as its polarizability and hyperpolarizability.
For 4-chloro-3-methylphenol, the first hyperpolarizability was predicted using computational methods. orientjchem.org In a study of coumarin-based pyrano-chromene derivatives, DFT calculations were used to investigate their NLO properties. nih.gov The average polarizability and second hyperpolarizability were calculated, suggesting that these compounds have distinct NLO characteristics. nih.gov The study of NLO properties often involves analyzing the relationship between the electronic structure, such as the HOMO-LUMO gap, and the hyperpolarizability values. nih.gov
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations provide a way to explore the different possible three-dimensional arrangements (conformations) of a molecule over time. This is particularly important for flexible molecules that can adopt multiple shapes.
In a study of chloro-2-methylphenyl isocyanates, computational methods were used to investigate the internal rotation of the isocyanate group. nih.gov These calculations helped to determine the preferred orientation of this group relative to the phenyl ring and identified two stable conformers (cis and trans). nih.gov Understanding the conformational landscape of a molecule is crucial as different conformers can have different properties and biological activities.
Quantitative Structure-Activity Relationship (QSAR) Descriptors Calculation
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This is achieved by calculating various molecular descriptors that quantify different aspects of the molecule's structure.
While a specific QSAR study on this compound was not found in the search results, the computational methods discussed above are routinely used to generate the necessary descriptors for such studies. These descriptors can include electronic properties (like HOMO-LUMO energies), steric properties (related to the molecule's size and shape), and hydrophobic properties. For example, the calculated dipole moment of a related imine compound was 4.30 Debye. nih.gov This and other computed properties can be used as inputs for developing QSAR models to predict the biological activity of new, related compounds.
Analytical Methodologies for Detection and Quantification in Research Contexts
Chromatographic Method Development (HPLC, GC-MS/MS)
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) are powerful tools for the separation and analysis of 4-Amino-3-chloro-5-methylphenol. The development of robust chromatographic methods is fundamental to achieving accurate and reliable results.
A study on the related compound, 4-amino-3-nitrophenol, highlights the utility of HPLC with a Photo Diode Array (PDA) detector for analysis. pom.go.id This method utilized an octadecylsilane (B103800) (C18) column and an isocratic mobile phase of acetonitrile (B52724) and acetic buffer. pom.go.id While specific methods for this compound are not extensively detailed in the provided results, the principles of method development for similar phenolic compounds are transferable. For instance, the analysis of other chlorophenols has been successfully carried out using GC-MS. thegoodscentscompany.com
Optimization of Separation Parameters
The optimization of separation parameters is a critical step in developing a reliable chromatographic method. For HPLC analysis, key parameters include the choice of stationary phase (column), mobile phase composition, flow rate, and column temperature. pom.go.id For a related compound, 4-amino-3-nitrophenol, an octadecylsilane (C18) column (250 mm x 4.6 mm, 5 µm particle size) was found to be effective. pom.go.id The mobile phase consisted of a mixture of acetonitrile and a 0.05 M acetic buffer at pH 5.9 (20:80 v/v), with a flow rate of 1.0 ml/minute and a column temperature of 40°C. pom.go.id These parameters were selected to achieve good separation and peak shape. pom.go.id
In the context of GC-MS analysis of phenolic compounds, derivatization is often employed to improve volatility and thermal stability. thegoodscentscompany.com The choice of derivatizing agent and reaction conditions are crucial optimization steps.
Interactive Table: Optimized HPLC Parameters for a Structurally Related Aminophenol
| Parameter | Condition |
|---|---|
| Column | Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.05 M Acetic Buffer (pH 5.9) (20:80) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | Photo Diode Array (PDA) |
Data derived from a study on 4-amino-3-nitrophenol, demonstrating a typical starting point for method development for similar compounds. pom.go.id
Detection Strategies (MS/MS, UV-Vis, Electrochemical)
A variety of detection strategies can be coupled with chromatographic separation for the analysis of this compound.
Mass Spectrometry (MS/MS): Tandem mass spectrometry (MS/MS) offers high selectivity and sensitivity, making it ideal for trace-level detection and structural confirmation. For the related compound 4-Amino-m-cresol, MS/MS data is available, showing a precursor ion [M+H]+ at m/z 124.0757. nih.gov Predicted collision cross-section (CCS) values for adducts of this compound, such as [M+H]+, [M+Na]+, and [M-H]-, have also been calculated, which are essential for developing MS-based detection methods. uni.lu
UV-Vis Detection: Ultraviolet-Visible (UV-Vis) spectroscopy, often employed as a diode array detector (DAD) or photo diode array (PDA) in HPLC, provides a robust and widely accessible detection method. pom.go.id For the analysis of 4-amino-3-methylphenol (B1666317), a detection wavelength of 295 nm was utilized. europa.eu
Electrochemical Detection: Electrochemical detectors can be coupled with HPLC to provide sensitive and selective detection of electroactive compounds like phenols. This approach is based on monitoring the current generated by the oxidation or reduction of the analyte at an electrode surface.
Electrochemical Sensing and Voltammetric Methods
Electrochemical methods offer a promising alternative to chromatographic techniques for the detection of this compound, providing advantages such as high sensitivity, rapid response, and potential for miniaturization.
Recent research has demonstrated a potential-controlled electrochemical strategy for the selective halogenation of aniline (B41778) derivatives. acs.org This method utilizes the precise control of electrode potential to direct the reaction towards mono- or di-halogenation. acs.org While not directly a detection method, the underlying principles of controlling electrochemical reactions of substituted anilines are highly relevant to the development of electrochemical sensors.
Electrode Surface Modification and Enhancement
The performance of electrochemical sensors can be significantly enhanced by modifying the electrode surface. Common substrate materials include glassy carbon and carbon paste electrodes. rsc.org Modification can involve the covalent attachment of molecules or the incorporation of nanomaterials to improve sensitivity and selectivity. rsc.org For instance, amine-modified electrode surfaces can be functionalized with various electroactive moieties. rsc.org The use of modifiers like metal-organic frameworks or nanoparticles has been shown to improve the catalytic activity for the electro-oxidation of various organic compounds. rsc.org
Electrochemical Reaction Mechanisms
Understanding the electrochemical reaction mechanism of this compound at the electrode surface is crucial for developing reliable voltammetric methods. The electrochemical behavior of aniline derivatives, which share a similar functional group, involves the generation of radical intermediates or cations depending on the applied potential. acs.org At lower potentials, radical species (X•) are typically formed, while at higher potentials, cationic species (X+) may dominate. acs.org These intermediates then undergo further reactions, such as substitution. acs.org Cyclic voltammetry is a key technique used to investigate these reaction mechanisms by studying the oxidation and reduction peaks of the analyte. acs.orgacs.org
Sample Preparation Techniques for Complex Research Matrices
The analysis of this compound in complex research matrices, such as environmental or biological samples, often requires a sample preparation step to remove interferences and concentrate the analyte.
Liquid-liquid extraction and solid-phase extraction (SPE) are commonly employed techniques. lsu.edu In liquid-liquid extraction, the analyte is partitioned between two immiscible liquid phases. lsu.edu The choice of extraction solvent is critical for achieving high extraction efficiency. lsu.edu SPE involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent.
For phenolic compounds, pressurized liquid extraction and solid-phase microextraction (SPME) have also been utilized. thegoodscentscompany.com SPME is a solvent-free technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample, and the extracted analytes are then thermally desorbed into the injector of a gas chromatograph. thegoodscentscompany.com
A novel magnetic extraction technique using a magnetic room temperature ionic liquid has been investigated for the extraction of phenolic compounds from aqueous solutions. lsu.edu This method offers the advantage of easy separation of the extraction phase using an external magnet. lsu.edu
Interactive Table: Common Sample Preparation Techniques for Phenolic Compounds
| Technique | Principle | Advantages |
|---|---|---|
| Liquid-Liquid Extraction | Partitioning of the analyte between two immiscible liquid phases. lsu.edu | Simple, widely applicable. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted. | High concentration factor, cleaner extracts. |
| Solid-Phase Microextraction (SPME) | Extraction onto a coated fiber, followed by thermal desorption. thegoodscentscompany.com | Solvent-free, simple, sensitive. |
| Pressurized Liquid Extraction | Extraction with solvents at elevated temperature and pressure. thegoodscentscompany.com | Faster extractions, less solvent consumption. |
| Magnetic Ionic Liquid Extraction | Extraction using a magnetic ionic liquid, separated by a magnet. lsu.edu | Easy separation, novel approach. lsu.edu |
Advanced Applications and Synthetic Utility in Chemical Science
Role as Precursor in Complex Organic Synthesis
The multifunctionality of 4-Amino-3-chloro-5-methylphenol makes it an attractive starting material for the synthesis of complex organic molecules, particularly those with potential biological activity. The presence of reactive sites—the amino and hydroxyl groups—allows for a variety of chemical transformations, enabling the construction of intricate molecular frameworks.
While direct and extensive literature on the use of this compound in the total synthesis of complex natural products is limited, its structural motifs are present in various biologically active compounds. Its derivatives are investigated in medicinal chemistry for their potential therapeutic applications. For instance, related aminophenol structures are key components in the synthesis of certain pharmaceuticals. The general synthetic utility of aminophenols suggests that this compound could serve as a crucial building block in the development of new drugs and other bioactive compounds.
Development of Novel Coordination Compounds and Ligands
The amino and hydroxyl groups of this compound provide excellent coordination sites for metal ions, making it a valuable ligand precursor for the synthesis of novel coordination compounds. Condensation of the amino group with aldehydes or ketones readily forms Schiff bases, which are a prominent class of ligands in coordination chemistry. ijrpc.comijpsr.com These Schiff base ligands, featuring an imine (-C=N-) linkage, can coordinate to a variety of transition metals, forming stable complexes with diverse geometries and electronic properties. ijrpc.comijpsr.com
The resulting metal complexes often exhibit interesting magnetic, spectral, and electrochemical properties. Research on similar substituted aminophenol-derived Schiff base complexes has shown their potential in various applications, including catalysis and materials science. researchgate.net For example, the synthesis of Schiff base metal complexes of Co(II), Ni(II), Cu(II), and Zn(II) from substituted aminophenols has been reported, with studies indicating that the metal ions coordinate through the phenolic oxygen and the imine nitrogen. wjpps.com The specific substituents on the phenol (B47542) ring, such as the chloro and methyl groups in 4-Amino-3--chloro-5-methylphenol, can fine-tune the electronic and steric properties of the resulting ligands and their metal complexes, influencing their stability and reactivity.
Table 1: Examples of Schiff Base Metal Complexes Derived from Substituted Aminophenols
| Ligand Precursor | Metal Ion | Resulting Complex Geometry | Reference |
| 2-Amino-4-methyl phenol | Co(II), Ni(II), Cu(II), Zn(II) | Octahedral | wjpps.com |
| 2-Amino-4-chlorobenzoic acid | Co(II), Ni(II), Cu(II), Zn(II) | Octahedral | ijrpc.com |
This table is generated based on studies of similar aminophenol derivatives, illustrating the potential for this compound to form analogous complexes.
Intermediate in the Synthesis of Functional Organic Materials
This compound serves as a key intermediate in the synthesis of various functional organic materials, most notably azo dyes. The primary aromatic amino group can be readily diazotized and subsequently coupled with a suitable coupling component to produce azo dyes. sphinxsai.comnih.gov These dyes are characterized by the presence of the azo group (-N=N-) and are widely used as colorants in various industries. sphinxsai.com
A general route for the synthesis of azo dyes involves the diazotization of a primary aromatic amine, such as this compound, followed by a coupling reaction with a nucleophilic compound. sphinxsai.com For example, a study on the synthesis of novel azo dyes started from 3-nitrosalicylic acid, which was reduced to the corresponding amine and then used in a coupling reaction. sphinxsai.com This highlights a common synthetic pathway where aminophenol derivatives are crucial. The specific substituents on the aromatic ring of this compound would influence the color and properties of the resulting azo dye.
Furthermore, a patent for the preparation of 4-amino-3-methylphenol (B1666317) mentions its use as a material for fluoran (B1223164) dyestuffs and in the synthesis of high-end resins and carbon fibers, indicating its broader utility in the field of functional materials. google.com
Catalytic Activity and Mechanistic Studies in Organic Transformations
While direct studies on the catalytic activity of this compound itself are not prevalent, its derivatives, particularly the Schiff base metal complexes, hold significant promise as catalysts. Schiff base complexes of transition metals are well-known for their catalytic activity in a variety of organic transformations. researchgate.net
Research on related systems has shown that metal complexes derived from substituted aminophenols can catalyze oxidation reactions. For instance, some Schiff base complexes have been investigated for their catalytic activity in the oxidation of phenols. orientjchem.org The mechanism often involves the formation of a metal-substrate complex, which facilitates the transformation. The electronic and steric environment around the metal center, which is influenced by the substituents on the ligand, plays a crucial role in the catalytic efficiency.
Although specific mechanistic studies involving this compound are not widely reported, the general principles of catalysis by related Schiff base complexes suggest that its derivatives could be effective catalysts. Further research is needed to explore the catalytic potential of this compound-derived compounds and to elucidate the mechanisms of their catalytic action.
Q & A
Q. What are the optimal synthetic routes for 4-amino-3-chloro-5-methylphenol, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or diazotization followed by chlorination. For example, describes intermolecular condensation using chloroacetamide derivatives, suggesting that temperature (80–120°C) and catalysts (e.g., CuCl₂) are critical for yield optimization . To refine reaction conditions, use Design of Experiments (DoE) to test variables like stoichiometry, solvent polarity (e.g., DMF vs. ethanol), and reaction time. Monitor intermediates via TLC or HPLC to identify bottlenecks .
Q. How can researchers reliably identify and quantify this compound in complex matrices (e.g., environmental samples)?
- Methodological Answer : Use solid-phase extraction (SPE) with a divinylbenzene-based column (as in ) to isolate the compound from aqueous samples, followed by derivatization (e.g., ethylation) to enhance GC-MS sensitivity . For quantification, employ GC-MS-SIM with deuterated internal standards to correct for matrix effects. Calibration curves should span 0.1–100 ppm, with recovery rates validated using spiked samples .
Q. What stability challenges arise during storage of this compound, and how can degradation be mitigated?
- Methodological Answer : The compound’s amino and phenolic groups make it prone to oxidation and hydrolysis. Store under inert gas (N₂/Ar) in amber vials at –20°C. Add stabilizers like BHT (0.1% w/w) to scavenge free radicals. Regularly assess purity via NMR (monitor loss of –NH₂ and –OH peaks) and HPLC (track degradation products) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. IR) for this compound be resolved?
- Methodological Answer : Contradictions may arise from tautomerism or solvent effects. For NMR, use DMSO-d₆ to stabilize the phenolic –OH proton and compare with computed spectra (DFT at B3LYP/6-311+G** level). For IR, analyze in KBr pellets to detect NH₂ stretching (3350–3450 cm⁻¹) and C–Cl vibrations (750 cm⁻¹). Cross-validate with high-resolution MS to confirm molecular ion peaks .
Q. What strategies are effective in isolating this compound from structurally similar byproducts (e.g., regioisomers)?
- Methodological Answer : Use preparative HPLC with a C18 column and a gradient of acetonitrile/0.1% formic acid. Adjust pH to 3.0 to protonate the amino group, enhancing separation efficiency. For isomers with identical retention times, employ chiral columns (e.g., Chiralpak IA) or crystallize using ethanol/water (70:30) to exploit solubility differences .
Q. How does this compound interact with biological targets (e.g., enzymes), and what assays are suitable for mechanistic studies?
- Methodological Answer : Molecular docking (AutoDock Vina) can predict binding to targets like cytochrome P450 or peroxidases. Validate with fluorescence quenching assays to measure binding constants (Kd). For enzyme inhibition, use Michaelis-Menten kinetics with varying substrate concentrations (0.1–10 mM) and monitor activity via spectrophotometry .
Q. What environmental degradation pathways are relevant for this compound, and how can they be modeled?
- Methodological Answer : Simulate photolysis using a Xenon arc lamp (λ > 290 nm) and analyze products via LC-QTOF-MS. Hydrolysis studies at pH 4–9 (25–50°C) reveal pH-dependent cleavage of the C–Cl bond. Use QSAR models (EPI Suite) to predict biodegradation half-lives and ecotoxicity .
Q. How can computational methods (e.g., DFT, MD) predict the reactivity of this compound in novel reactions?
- Methodological Answer : Perform DFT calculations (Gaussian 16) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Molecular dynamics (GROMACS) in explicit solvent (water/ethanol) simulate collision frequencies for kinetic studies. Compare with experimental Arrhenius parameters to validate accuracy .
Data Contradiction & Reproducibility
Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?
- Methodological Answer : Variations often stem from impurities or polymorphic forms. Recrystallize the compound from multiple solvents (e.g., ethanol, acetone) and characterize via DSC to detect polymorph transitions. Solubility should be measured in triplicate using shake-flask methods at 25°C, with UV-Vis calibration at λ_max ≈ 270 nm .
Q. What protocols ensure reproducibility in synthesizing this compound across labs?
- Methodological Answer :
Standardize reagents (e.g., ≥99% purity), solvent drying (molecular sieves), and inert atmosphere protocols. Publish detailed spectral data (¹H/¹³C NMR, HRMS) in open-access repositories. Use round-robin testing between labs to harmonize analytical methods and establish error margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
